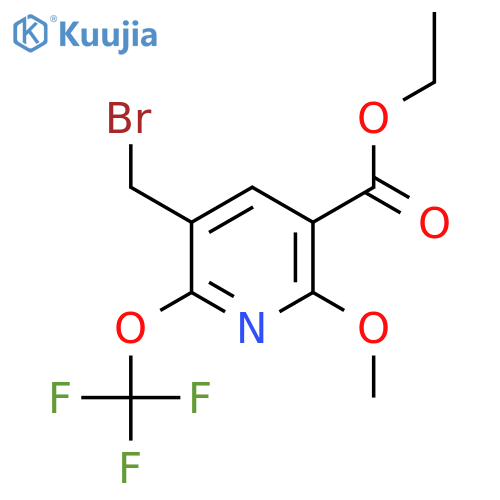

Cas no 1805069-75-3 (Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate)

1805069-75-3 structure

商品名:Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate

CAS番号:1805069-75-3

MF:C11H11BrF3NO4

メガワット:358.108553171158

CID:4841222

Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate

-

- インチ: 1S/C11H11BrF3NO4/c1-3-19-10(17)7-4-6(5-12)8(16-9(7)18-2)20-11(13,14)15/h4H,3,5H2,1-2H3

- InChIKey: IFOVENMRZDKGKL-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=NC(=C(C(=O)OCC)C=1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 57.6

Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084630-1g |

Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate |

1805069-75-3 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

1805069-75-3 (Ethyl 3-(bromomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬